molecular formula C9H9BrClNO B1268117 N-(4-bromophenyl)-2-chloropropanamide CAS No. 21262-08-8

N-(4-bromophenyl)-2-chloropropanamide

Cat. No. B1268117
CAS RN: 21262-08-8
M. Wt: 262.53 g/mol
InChI Key: XUBDXLHGPBQDQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including halogenation, amidation, and sometimes the use of specific catalysts or reagents to achieve the desired structural features. For instance, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide showcases the incorporation of bromo groups into complex molecular frameworks, demonstrating the chemical versatility of bromo-substituted compounds (Ihor Kulai & S. Mallet-Ladeira, 2016).

Molecular Structure Analysis

Molecular structure analysis of such compounds is crucial for understanding their chemical behavior and potential applications. For example, the crystal structure of similar bromo-substituted compounds is often analyzed using X-ray diffraction, providing insights into their geometric configurations, bond lengths, and angles, which are critical for predicting reactivity and interactions with other molecules (J. Jethmalani et al., 1996).

Chemical Reactions and Properties

N-(4-bromophenyl)-2-chloropropanamide and its derivatives participate in a range of chemical reactions, including nucleophilic substitutions, addition reactions, and polymerizations, indicating their reactive nature and potential for further chemical modifications. The presence of bromo and chloro substituents makes these compounds suitable for various organic transformations, contributing to their wide-ranging applications in chemical synthesis and materials science (P. M. Gorbovoi et al., 2008).

Physical Properties Analysis

The physical properties of N-(4-bromophenyl)-2-chloropropanamide, such as melting points, boiling points, solubility in different solvents, and crystalline structure, are integral for determining its suitability for various applications. These properties are often influenced by the molecular structure and the nature of substituents on the aromatic ring (H. Fun et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity towards acids, bases, nucleophiles, and electrophiles, as well as stability under different conditions, are critical for the practical application of N-(4-bromophenyl)-2-chloropropanamide. Studies on related compounds highlight the importance of halogen atoms in determining the reactivity and potential chemical pathways available for further functionalization or application in various chemical processes (R. Katoch-Rouse & A. Horti, 2003).

Scientific Research Applications

Antimicrobial and Antiproliferative Agents

  • Scientific Field : Pharmacology
  • Summary of Application : N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their potential as antimicrobial and anticancer agents .
  • Methods of Application : The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results or Outcomes : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Anti-Bacterial Activities

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : N-(4-bromophenyl)furan-2-carboxamide and its analogues have been synthesized and studied for their potential as antibacterial agents .
  • Methods of Application : The carboxamide was arylated by employing triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues .
  • Results or Outcomes : The molecule was found to be the most effective activity against clinically isolated drug-resistant bacteria A. baumannii, K. pneumoniae, E. cloacae and S. aureus .

Antimicrobial and Antiproliferative Agents

  • Scientific Field : Pharmacology
  • Summary of Application : N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their potential as antimicrobial and anticancer agents .
  • Methods of Application : The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results or Outcomes : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Polymer Synthesis

  • Scientific Field : Polymer Chemistry
  • Summary of Application : Copolymers of N-(4-bromophenyl)2-methacrylamide (BrPMAAm), with glycidyl methacrylate (GMA) were synthesized .
  • Methods of Application : The copolymers were synthesized in 1,4-dioxane solution at 70 ± 1 °C using 2,20 -azobisisobutyronitrile (AIBN) as an initiator with different monomer-to-monomer ratios in the feed .
  • Results or Outcomes : The copolymers were characterized by FTIR, 1H-and 13C NMR spectroscopy .

Antimicrobial and Antiproliferative Agents

  • Scientific Field : Pharmacology
  • Summary of Application : N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their potential as antimicrobial and anticancer agents .
  • Methods of Application : The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results or Outcomes : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Polymer Synthesis

  • Scientific Field : Polymer Chemistry
  • Summary of Application : Copolymers of N-(4-bromophenyl)2-methacrylamide (BrPMAAm), with glycidyl methacrylate (GMA) were synthesized .
  • Methods of Application : The copolymers were synthesized in 1,4-dioxane solution at 70 ± 1 °C using 2,20 -azobisisobutyronitrile (AIBN) as an initiator with different monomer-to-monomer ratios in the feed .
  • Results or Outcomes : The copolymers were characterized by FTIR, 1H-and 13C NMR spectroscopy .

properties

IUPAC Name

N-(4-bromophenyl)-2-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-6(11)9(13)12-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBDXLHGPBQDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336324
Record name N-(4-bromophenyl)-2-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-chloropropanamide

CAS RN

21262-08-8
Record name N-(4-Bromophenyl)-2-chloropropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21262-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-bromophenyl)-2-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Lv, W Pu, X Zhu, T Zhao, F Lin - Advanced Synthesis & …, 2018 - Wiley Online Library
A copper‐catalyzed C(sp)−C(sp 3 ) cross‐coupling of terminal alkynes with readily available secondary α‐haloamides for the efficient synthesis of 2,3‐allenamides is realized. The …
Number of citations: 7 onlinelibrary.wiley.com

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